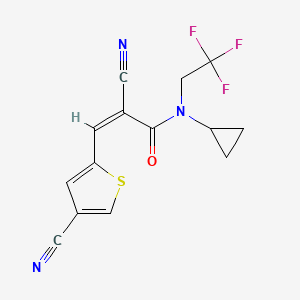

(Z)-2-Cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide

Description

This compound is a synthetic enamide derivative featuring a cyano-substituted thiophene ring, cyclopropyl, and trifluoroethyl groups. Its Z-configuration (cis isomer) at the double bond is critical for its stereoelectronic properties, which influence binding affinity and metabolic stability. Its structural complexity—including electron-withdrawing cyano groups and fluorinated alkyl chains—may enhance solubility and resistance to oxidative degradation compared to non-fluorinated analogs .

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3OS/c15-14(16,17)8-20(11-1-2-11)13(21)10(6-19)4-12-3-9(5-18)7-22-12/h3-4,7,11H,1-2,8H2/b10-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSQHYZROKRMFO-WMZJFQQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(F)(F)F)C(=O)C(=CC2=CC(=CS2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(CC(F)(F)F)C(=O)/C(=C\C2=CC(=CS2)C#N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-cyanothiophene-2-carboxylic acid with cyclopropylamine and trifluoroethanol under specific conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be crucial to achieving efficient production.

Types of Reactions:

Oxidation: The cyano groups can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert cyano groups to primary amines.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Bromine (Br₂) in acetic acid.

Major Products Formed:

Oxidation: 4-cyanothiophene-2-carboxylic acid.

Reduction: 4-cyanothiophen-2-amine.

Substitution: Brominated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its cyano and trifluoroethyl groups make it a versatile reagent in various chemical reactions.

Biology: In biological research, the compound can be used as a probe to study biological systems due to its unique structural features. It may also serve as a precursor for bioactive molecules.

Medicine: The compound has potential applications in drug discovery and development. Its cyano group can be modified to create new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the chemical industry, the compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific application. For example, in drug development, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The cyano group can form strong bonds with biological molecules, while the trifluoroethyl group can enhance the compound's stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Cyano-substituted thiophenes: Compounds like 2-cyano-3-(thiophen-2-yl)acrylamide lack the trifluoroethyl and cyclopropyl groups, reducing their lipophilicity and metabolic stability.

- Fluorinated enamide derivatives : Analogues such as N-(2,2,2-trifluoroethyl)acrylamides often exhibit enhanced bioavailability due to fluorine’s electronegativity, but they may lack the steric hindrance provided by the cyclopropyl group in the target compound.

Spectroscopic Characterization

highlights the use of UV and NMR spectroscopy to elucidate structures of isolated compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside). Applying these methods to the target compound would clarify its regiochemistry and confirm the Z-configuration, as seen in analogous enamide systems .

Environmental and Toxicity Data

The Toxics Release Inventory (TRI) data () focus on inorganic compounds (zinc, lead, manganese) and administrative reporting errors. These are unrelated to the organic target compound, but they underscore the importance of accurate environmental reporting for industrial chemicals.

Biological Activity

(Z)-2-Cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article outlines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₃H₉F₃N₂OS

- Molecular Weight : 300.28 g/mol

The compound features a cyano group, a thiophene ring, and a cyclopropyl moiety, which contribute to its unique biological activity.

Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors. Specifically, it has been shown to interact with dipeptidyl peptidase (DPP) enzymes, which are involved in various physiological processes including inflammation and immune response modulation.

Biological Activity

-

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It was tested against various bacterial strains with promising results indicating moderate antibacterial activity.

These results demonstrate its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. It showed a significant reduction in pro-inflammatory cytokines when tested on human cell lines.

This reduction suggests that the compound could be beneficial in treating inflammatory diseases .

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 200 90 IL-6 150 70 -

Cytotoxicity : The cytotoxic effects of the compound were assessed using various cancer cell lines. The results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells.

These findings highlight its potential as an anticancer agent .

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 A549 (Lung Cancer) 30 HEK293 (Normal Cells) >100

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of cyano compounds, including this specific compound. The study concluded that modifications to the thiophene ring enhanced antibacterial activity .

- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound resulted in decreased swelling and pain responses compared to control groups. This suggests potential therapeutic applications in inflammatory conditions .

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound contains three key reactive sites:

-

(Z)-Enamide moiety : Prone to cyclization, conjugate additions, or isomerization under acidic/basic conditions.

-

Cyanothiophene ring : Electrophilic substitution at the 5-position (para to the cyano group) is likely due to electron-withdrawing effects.

-

N-Cyclopropyl-N-trifluoroethylamide : Steric and electronic influences from the cyclopropyl and trifluoroethyl groups may modulate nucleophilicity or stability.

Electrophilic Aromatic Substitution on Thiophene

The 4-cyanothiophen-2-yl group can undergo halogenation or nitration. For example:

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C → RT | 5-Bromo-4-cyanothiophen-2-yl derivative | Cyano group directs electrophiles to the 5-position . |

Enamide Cyclization

The (Z)-enamide may participate in BF₃-mediated cycloadditions or aza-Friedel-Crafts reactions, as seen in related systems :

| Catalyst | Substrate | Product | Yield/Selectivity |

|---|---|---|---|

| BF₃·OEt₂ | Acyliminium precursor | Fused heterocycle (e.g., dihydroisoindoloquinolinone) | Up to 80% yield, dr 72:28 |

For the target compound, analogous intramolecular cyclization could form a thiophene-fused bicyclic structure.

Hydrolysis and Functional Group Interconversion

The cyano groups may undergo hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product |

|---|---|---|

| Acidic | H₂SO₄, H₂O, reflux | Carboxylic acid or amide |

| Basic | NaOH, H₂O₂, EtOH | Carboxylic acid |

Steric and Electronic Effects on Reactivity

-

Cyclopropyl group : Enhances rigidity and may stabilize transition states in cyclization reactions .

-

Trifluoroethyl group : Electron-withdrawing effects reduce nucleophilicity of the adjacent nitrogen, potentially slowing alkylation or acylation at this site .

Synthetic Considerations

Key challenges in synthesizing or modifying this compound include:

-

Stereochemical control : Maintaining the (Z)-configuration during reactions due to potential isomerization under thermal or acidic conditions.

-

Regioselectivity : Competing reactivity between the enamide and cyanothiophene moieties.

Comparative Data from Analogous Systems

Q & A

Q. How can the compound’s mechanism of action be elucidated when target receptors are unknown?

- Chemical Proteomics: Use affinity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins from cell lysates .

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify genes whose loss rescues or enhances the compound’s activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.